molecular formula C20H19F3N2O3 B11490860 5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11490860
M. Wt: 392.4 g/mol
InChI Key: VZSIVGQDVPJYRU-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-diethoxybenzyl group and a 4-(trifluoromethyl)phenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 3,4-diethoxybenzyl group: This can be done via nucleophilic substitution reactions where the benzyl group is introduced onto the oxadiazole ring.

    Attachment of the 4-(trifluoromethyl)phenyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the phenyl group to the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Similar structure but with methoxy groups instead of ethoxy groups.

    5-(3,4-Diethoxybenzyl)-3-[4-(methyl)phenyl]-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-(3,4-Diethoxybenzyl)-3-[4-(chloromethyl)phenyl]-1,2,4-oxadiazole: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of 5-(3,4-Diethoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance its stability, lipophilicity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

5-[(3,4-diethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H19F3N2O3/c1-3-26-16-10-5-13(11-17(16)27-4-2)12-18-24-19(25-28-18)14-6-8-15(9-7-14)20(21,22)23/h5-11H,3-4,12H2,1-2H3

InChI Key

VZSIVGQDVPJYRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)OCC

Origin of Product

United States

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